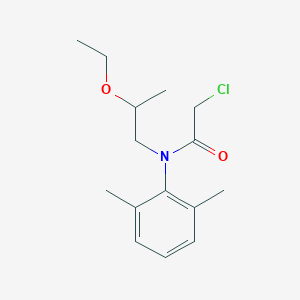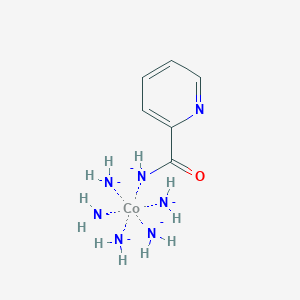
1,1',1''-(Bromomethanetriyl)tris(4-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) is a chemical compound with the molecular formula C19H12BrN3O6 It is characterized by the presence of three nitrobenzene groups attached to a central bromomethane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) typically involves the bromination of tris(4-nitrophenyl)methane. The reaction is carried out under controlled conditions to ensure the selective bromination of the central carbon atom. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: Amino derivatives of the original compound.
Oxidation: Further oxidized products, though these are less common.
科学研究应用
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their function through covalent modification or non-covalent interactions .
相似化合物的比较
Similar Compounds
1,1’,1’'-(1,1,1-Ethanetriyl)tris(4-nitrobenzene): Similar structure but with an ethane core instead of bromomethane.
Tris(4-nitrophenyl)methane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
The bromine atom allows for versatile substitution reactions, while the nitro groups provide electron-withdrawing effects that can be exploited in various chemical and biological contexts .
属性
CAS 编号 |
38389-64-9 |
|---|---|
分子式 |
C19H12BrN3O6 |
分子量 |
458.2 g/mol |
IUPAC 名称 |
1-[bromo-bis(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H12BrN3O6/c20-19(13-1-7-16(8-2-13)21(24)25,14-3-9-17(10-4-14)22(26)27)15-5-11-18(12-6-15)23(28)29/h1-12H |
InChI 键 |
RIPAOAYGWVXNCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)


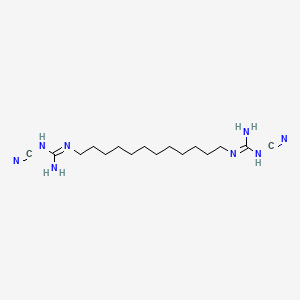
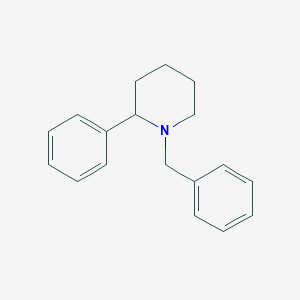
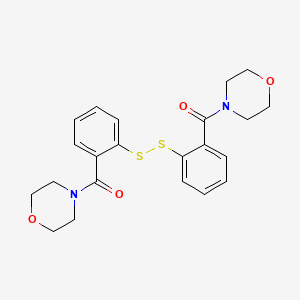
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
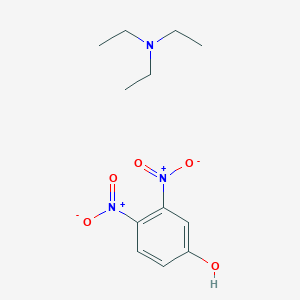
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
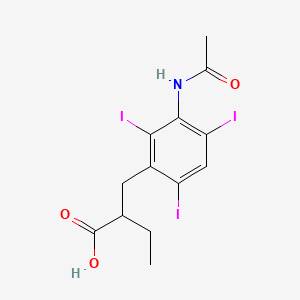
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)

